

Spectroscopic Profile of 2-Methyl-1H-pyrrole: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1H-pyrrole

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methyl-1H-pyrrole** (C_5H_7N), a heterocyclic compound of interest in various fields of chemical research and development. This document details its characteristic signatures in Nuclear Magnetic Resonance (1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for **2-Methyl-1H-pyrrole** in a structured tabular format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms in **2-Methyl-1H-pyrrole**.

Table 1: 1H NMR Spectroscopic Data for **2-Methyl-1H-pyrrole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.8	br s	-	N-H
~6.5	t	2.7	H-5
~6.0	t	2.7	H-4
~5.8	m	-	H-3
~2.2	s	-	CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **2-Methyl-1H-pyrrole**

Chemical Shift (δ) ppm	Assignment
~128	C-2
~121	C-5
~107	C-4
~105	C-3
~13	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **2-Methyl-1H-pyrrole** by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **2-Methyl-1H-pyrrole**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3400	Strong, Broad	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1570	Medium	C=C Stretch (in ring)
~1460	Medium	C-H Bend (CH ₃)
~730	Strong	C-H Out-of-plane Bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-Methyl-1H-pyrrole**. The compound has a molecular weight of 81.12 g/mol .[\[1\]](#)

Table 4: Mass Spectrometry Data for **2-Methyl-1H-pyrrole**

m/z	Relative Intensity (%)	Proposed Fragment
81	100	[M] ⁺ (Molecular Ion)
80	85	[M-H] ⁺
53	25	[M-C ₂ H ₂] ⁺
54	20	[M-HCN] ⁺
39	15	[C ₃ H ₃] ⁺

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. The following are representative methodologies for the analysis of **2-Methyl-1H-pyrrole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of purified **2-Methyl-1H-pyrrole**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Acetone-d₆, DMSO-d₆) in a clean, dry vial.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference).
- Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- For ^1H NMR, acquire the spectrum with 8-16 scans.
- For ^{13}C NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, typically requiring more scans than ^1H NMR.

Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons for each signal.
- Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of liquid **2-Methyl-1H-pyrrole** directly onto the ATR crystal.
- For solid samples, a small amount of the solid can be pressed against the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

This protocol is suitable for the analysis of volatile and thermally stable pyrrole compounds like **2-Methyl-1H-pyrrole** using Gas Chromatography-Mass Spectrometry (GC-MS).[\[2\]](#)

Sample Preparation:

- Dissolve the **2-Methyl-1H-pyrrole** sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration of 10-100 $\mu\text{g/mL}$.[\[2\]](#)

GC-MS System Parameters:

- Gas Chromatograph:
 - Injector Temperature: 250°C
 - Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.[\[2\]](#)
 - Carrier Gas: Helium
- Mass Spectrometer:

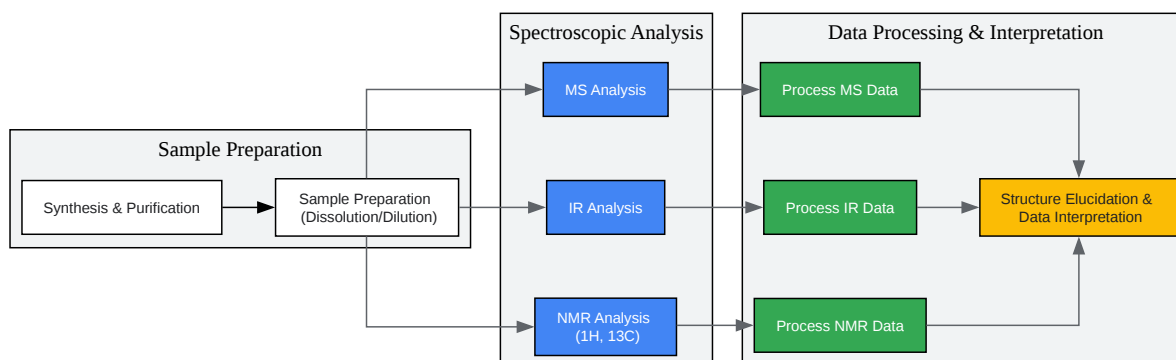
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[2\]](#)
- Mass Analyzer: Quadrupole or Ion Trap.[\[2\]](#)
- Scan Range: m/z 40-300.[\[2\]](#)
- Ion Source Temperature: 230°C.[\[2\]](#)
- Transfer Line Temperature: 280°C.[\[2\]](#)

Data Analysis:

- Identify the compound based on its retention time.
- Compare the obtained mass spectrum with reference libraries (e.g., NIST) for confirmation.
[\[2\]](#)
- Analyze the fragmentation patterns to confirm the structure.[\[2\]](#)

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **2-Methyl-1H-pyrrole**.



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A generalized workflow for spectroscopic analysis.

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References

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- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
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